molecular formula C6H10OS2 B13946602 2-Acetyl-2-methyl-1,3-dithiolane CAS No. 33266-07-8

2-Acetyl-2-methyl-1,3-dithiolane

Katalognummer: B13946602
CAS-Nummer: 33266-07-8
Molekulargewicht: 162.3 g/mol
InChI-Schlüssel: CZFIROOFEBLGGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-2-methyl-1,3-dithiolane is a five-membered heterocyclic compound containing a disulfide bond. This compound is part of the 1,3-dithiolane family, which is known for its unique chemical properties and reactivity due to the geometric constraints imposed on the sulfur-sulfur bond. The presence of the acetyl and methyl groups further modifies its chemical behavior, making it a compound of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2-methyl-1,3-dithiolane typically involves the reaction of a suitable precursor with a dithiol. One common method is the reaction of this compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction proceeds under mild conditions and results in the formation of the desired 1,3-dithiolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-2-methyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-Acetyl-2-methyl-1,3-dithiolane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Acetyl-2-methyl-1,3-dithiolane involves its ability to undergo redox reactions. The disulfide bond can be readily reduced to form thiols, which can then participate in various biochemical processes. This redox activity is crucial for its role in biological systems, where it can act as an antioxidant and protect cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acetyl-2-methyl-1,3-dithiolane is unique due to the presence of the acetyl and methyl groups, which modify its chemical behavior and enhance its reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .

Eigenschaften

CAS-Nummer

33266-07-8

Molekularformel

C6H10OS2

Molekulargewicht

162.3 g/mol

IUPAC-Name

1-(2-methyl-1,3-dithiolan-2-yl)ethanone

InChI

InChI=1S/C6H10OS2/c1-5(7)6(2)8-3-4-9-6/h3-4H2,1-2H3

InChI-Schlüssel

CZFIROOFEBLGGD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(SCCS1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.